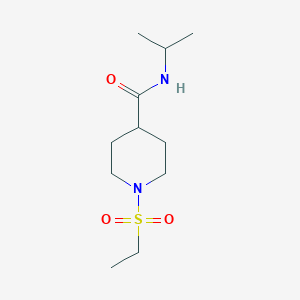![molecular formula C18H14ClN3O2 B4628032 1-(2-氯苯甲酰基)-1,2,3,4-四氢-6H-嘧啶并[2,1-b]喹唑啉-6-酮](/img/structure/B4628032.png)
1-(2-氯苯甲酰基)-1,2,3,4-四氢-6H-嘧啶并[2,1-b]喹唑啉-6-酮
描述
Synthesis Analysis
The synthesis of related compounds often involves the cyclization of intermediate structures, such as ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, using specific reagents like 3-amino-5-methylisoxazole. These intermediates can be obtained through the Biginelli reaction, a one-pot condensation process involving aromatic aldehydes, ethyl acetoacetate, and thioureas, catalyzed by agents such as ceric ammonium nitrite (CAN) (Rajanarendar et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated using various spectroscopic techniques, including NMR, MS, and FT-IR, alongside X-ray crystallography. These methods confirm the complex molecular architecture and help in understanding the electronic and spatial configuration, which is crucial for their biological activity (Wu et al., 2022).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. Their interaction with different reagents can lead to the formation of novel derivatives with diverse biological activities. For instance, their reaction with hydrazonoyl halides has been explored to synthesize new pyrimidine, tetrazine, and quinazoline derivatives with antimicrobial properties (Abdelhamid et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are closely related to their molecular structure. Understanding these properties is essential for their application in drug design and synthesis. Techniques like X-ray diffraction analysis provide detailed insights into their crystal packing and molecular interactions within the solid state.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are pivotal in defining the pharmacological profile of these compounds. Density Functional Theory (DFT) calculations, molecular docking, and in vitro studies are employed to predict and evaluate their biological activities, mechanism of action, and potential as therapeutic agents. These studies often reveal a strong relationship between the chemical structure and biological activity, guiding the design of more effective and selective drug candidates (Mulakayala et al., 2012).
科学研究应用
合成和化学性质
研究人员已经开发了合成氮杂螺并嘧啶并喹啉、嘧啶并喹唑啉和相关化合物的方法,展示了它们的抗氧化、抗炎和镇痛活性。合成涉及使用关键中间体,并通过红外光谱、核磁共振和质谱研究对化合物进行表征。该系列中的化合物显示出显着的抑制性抗氧化活性,并具有保护 DNA 免受损伤的保护作用,突出了它们作为治疗剂的潜力 (El-Gazzar 等人,2009)。
生物学应用
抗菌和抗炎活性
该化合物的某些衍生物表现出抗菌和抗炎活性。例如,一系列 1-芳基-4-甲基-3,6-双-(5-甲基异恶唑-3-基)-2-硫代-2,3,6,10b-四氢-1H-嘧啶并[5,4-c]喹啉-5-酮显示出良好的抗菌和抗真菌活性,可与标准抗生素相媲美。这些化合物还对库蚊幼虫表现出杀蚊幼虫活性,表明它们在控制蚊媒疾病方面的潜力 (Rajanarendar 等人,2010)。
抗癌特性
研究还集中在喹唑啉-4(3H)-酮的合成及其作为潜在抗癌剂的评估上。已经开发出在温和条件下使用催化 InCl3 合成 2-芳基喹唑啉-4(3H)-酮的方法。该方法扩展到合成 5-芳基吡唑并[4,3-d]嘧啶-7(6H)-酮,在体外对癌细胞系显示出有希望的抗增殖特性。抑制 sirtuin 被认为是这些分子的可能作用机制,突出了它们在药物化学和药物发现中的重要性 (Mulakayala 等人,2012)。
方法学进展
合成方法的进步促进了对该化合物应用的探索。例如,使用超声波辐射改进了喹唑啉-11-酮衍生物的合成,为生成具有潜在有价值生物活性的这些化合物提供了一条更有效的途径 (Docampo Palacios & Pellón Comdom,2003)。
属性
IUPAC Name |
1-(2-chlorobenzoyl)-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-8-3-1-6-12(14)16(23)21-10-5-11-22-17(24)13-7-2-4-9-15(13)20-18(21)22/h1-4,6-9H,5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYILWYAWYBQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)carbonyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4627960.png)
![10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4627966.png)

![N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4627975.png)
![methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4627987.png)
![4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4627990.png)

![ethyl 4-(4-methoxybenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4627998.png)
![N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4628020.png)
![1-(2-chlorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4628028.png)
![2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4628034.png)

![1-[(4-ethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4628049.png)
![2-(2-chlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4628057.png)